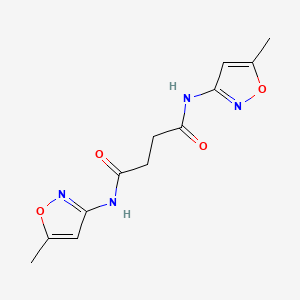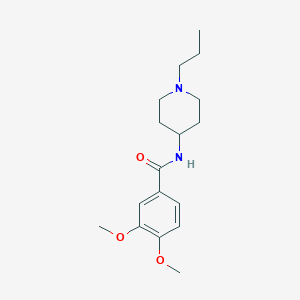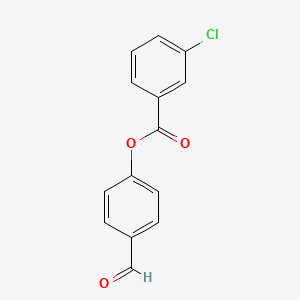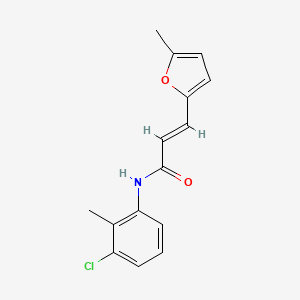
N,N'-bis(5-methyl-3-isoxazolyl)succinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(5-methyl-3-isoxazolyl)succinamide, also known as BISA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BISA is a succinimide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Mécanisme D'action
The mechanism of action of N,N'-bis(5-methyl-3-isoxazolyl)succinamide involves its interaction with the Kv1.3 channel, which is expressed on the surface of T cells. N,N'-bis(5-methyl-3-isoxazolyl)succinamide binds to the channel and blocks its activity, preventing the influx of potassium ions into the cell. This results in a decrease in T cell activation and proliferation, which can be beneficial in the treatment of autoimmune diseases and transplant rejection.
Biochemical and Physiological Effects:
In addition to its effects on T cell activity, N,N'-bis(5-methyl-3-isoxazolyl)succinamide has been shown to exhibit a range of other biochemical and physiological effects. These include the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the regulation of neuronal excitability. N,N'-bis(5-methyl-3-isoxazolyl)succinamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N,N'-bis(5-methyl-3-isoxazolyl)succinamide is its selectivity for the Kv1.3 channel, which allows for targeted modulation of T cell activity. However, N,N'-bis(5-methyl-3-isoxazolyl)succinamide also has limitations, including its potential toxicity and the need for further research to fully understand its effects on other ion channels and cellular processes.
Orientations Futures
There are several potential future directions for research on N,N'-bis(5-methyl-3-isoxazolyl)succinamide. One area of focus could be the development of more potent and selective Kv1.3 inhibitors for the treatment of autoimmune diseases. Another direction could be the investigation of N,N'-bis(5-methyl-3-isoxazolyl)succinamide's effects on other ion channels and cellular processes, which could lead to the development of new therapeutic targets. Additionally, research could be conducted to explore the potential use of N,N'-bis(5-methyl-3-isoxazolyl)succinamide as an antioxidant in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
N,N'-bis(5-methyl-3-isoxazolyl)succinamide can be synthesized using a variety of methods, but one common approach involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with N,N'-carbonyldiimidazole to form the corresponding imidazole derivative. This intermediate can then be reacted with succinic anhydride to yield N,N'-bis(5-methyl-3-isoxazolyl)succinamide.
Applications De Recherche Scientifique
N,N'-bis(5-methyl-3-isoxazolyl)succinamide has been used in a number of research applications, including studies on the regulation of ion channels and the modulation of synaptic transmission. In particular, N,N'-bis(5-methyl-3-isoxazolyl)succinamide has been shown to selectively inhibit the activity of a specific type of potassium channel, known as Kv1.3, which is involved in the regulation of T cell activation and proliferation. This makes N,N'-bis(5-methyl-3-isoxazolyl)succinamide a potential candidate for the development of immunosuppressive drugs.
Propriétés
IUPAC Name |
N,N'-bis(5-methyl-1,2-oxazol-3-yl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-7-5-9(15-19-7)13-11(17)3-4-12(18)14-10-6-8(2)20-16-10/h5-6H,3-4H2,1-2H3,(H,13,15,17)(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLINIVBWNNNYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCC(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(5-methyl-1,2-oxazol-3-yl)butanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B5868596.png)
![2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5868602.png)
![2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5868614.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5868621.png)
![4-[3-(4-fluorophenyl)acryloyl]morpholine](/img/structure/B5868625.png)

![1,3-diethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868637.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5868647.png)


![N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5868664.png)


![3-(4-isopropylphenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5868682.png)